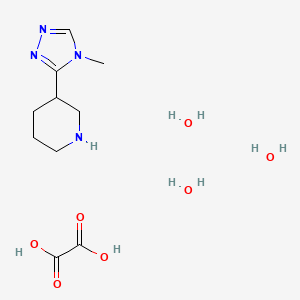
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate is a chemical compound with the molecular formula C8H14N4·C2H2O4·3H2O. It is a triazole derivative, which is a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms.
Métodos De Preparación
The synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate typically involves multi-step chemical reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the piperidine moiety. The final step involves the formation of the oxalate salt and the incorporation of water molecules to form the trihydrate. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions .
Análisis De Reacciones Químicas
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole compound with broad applications in medicinal chemistry and agriculture.
4-Methyl-1,2,4-triazole: A methylated derivative of 1,2,4-triazole with enhanced biological activities.
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline:
The uniqueness of this compound lies in its specific structure, which combines the triazole ring with a piperidine moiety and an oxalate salt, potentially leading to unique properties and applications .
Propiedades
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)piperidine;oxalic acid;trihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.C2H2O4.3H2O/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;3-1(4)2(5)6;;;/h6-7,9H,2-5H2,1H3;(H,3,4)(H,5,6);3*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBDJNBMAYOJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCNC2.C(=O)(C(=O)O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate](/img/structure/B7971490.png)
![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate](/img/structure/B7971493.png)
![3-Fluoro-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate](/img/structure/B7971502.png)

![1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride dihydrate](/img/structure/B7971507.png)
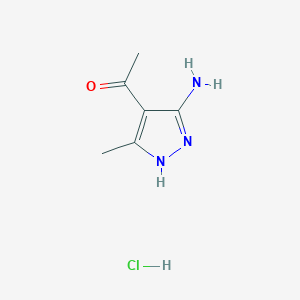
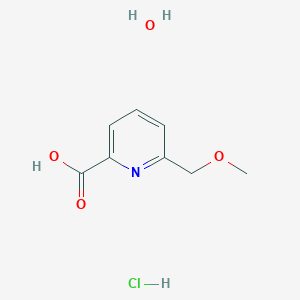
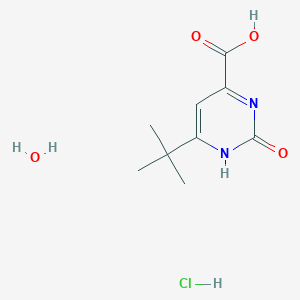
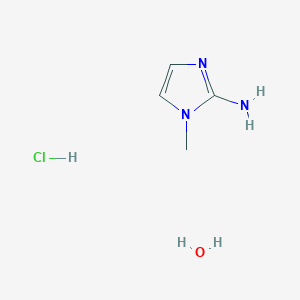
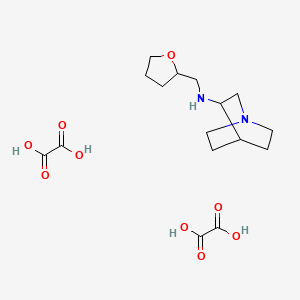
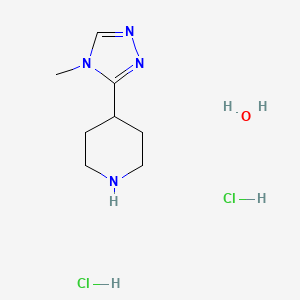
![{[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate](/img/structure/B7971574.png)
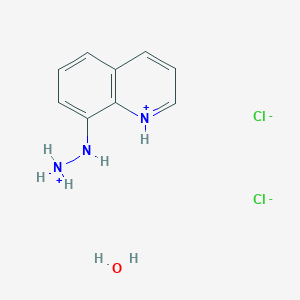
![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate](/img/structure/B7971598.png)
